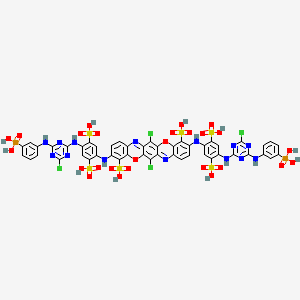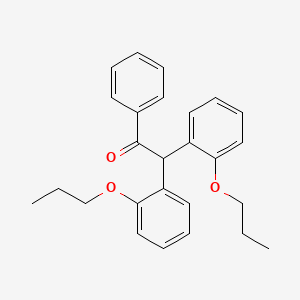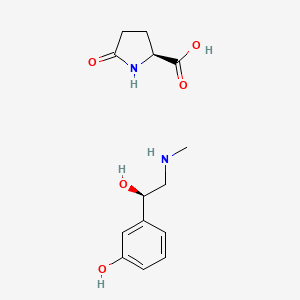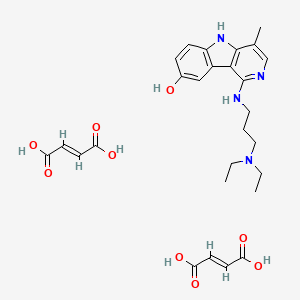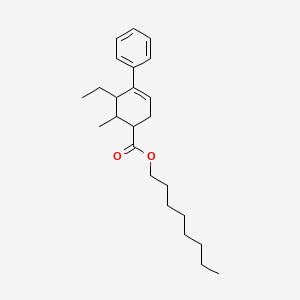
Tandutinib sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tandutinib sulfate, also known as MLN518 or CT53518, is a novel quinazoline-based inhibitor of type III receptor tyrosine kinases. It specifically targets FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and KIT. This compound has shown promise in the treatment of acute myelogenous leukemia (AML) and high-risk myelodysplastic syndrome (MDS) due to its ability to inhibit the proliferation of leukemic cells .
Méthodes De Préparation
The synthesis of tandutinib sulfate involves several steps, starting with the preparation of 6-methoxy-7-(3-piperidine-1-ylpropoxy)-3,4-dihydroquinazoline-4-ketone. This intermediate is then subjected to further chemical reactions to yield the final product . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness.
Analyse Des Réactions Chimiques
Tandutinib sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tandutinib sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Researchers use it to investigate the role of FLT3, PDGFR, and KIT in cellular processes.
Medicine: This compound is being studied for its potential to treat AML and MDS by inhibiting the proliferation of leukemic cells
Industry: It is used in the development of targeted therapies for cancer treatment.
Mécanisme D'action
Tandutinib sulfate exerts its effects by inhibiting receptor tyrosine kinases, specifically FLT3, PDGFR, and KIT. These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound disrupts the signaling pathways that drive the growth and survival of leukemic cells .
Comparaison Avec Des Composés Similaires
Tandutinib sulfate is unique in its ability to selectively inhibit multiple receptor tyrosine kinases. Similar compounds include:
Imatinib: Targets BCR-ABL, KIT, and PDGFR.
Sunitinib: Inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT.
Sorafenib: Targets RAF kinase, VEGFR, and PDGFR
Compared to these compounds, this compound has shown a higher specificity for FLT3, making it particularly effective in treating AML with FLT3 mutations .
Propriétés
Numéro CAS |
387867-14-3 |
|---|---|
Formule moléculaire |
C31H44N6O8S |
Poids moléculaire |
660.8 g/mol |
Nom IUPAC |
4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;sulfuric acid |
InChI |
InChI=1S/C31H42N6O4.H2O4S/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;1-5(2,3)4/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);(H2,1,2,3,4) |
Clé InChI |
FXCQXNUGIYMXAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


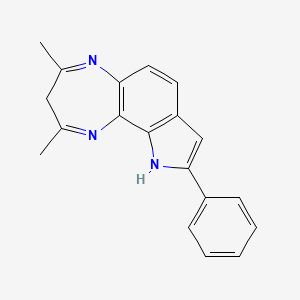
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
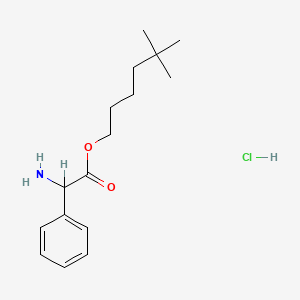
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
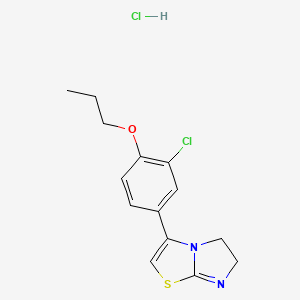
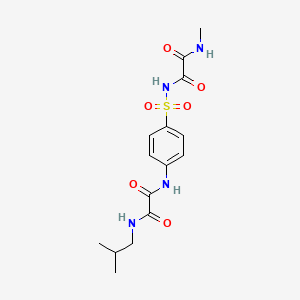
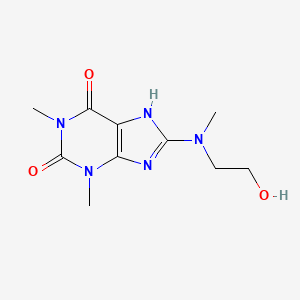

![9-(2-chlorophenyl)-3-methyl-N-(4-methylsulfonylphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B15188987.png)
